2-[(4-Iodophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4-Iodophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C15H14IN3O2. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes an iodophenyl group and a methoxyphenyl group, making it a valuable tool in various scientific studies.
Preparation Methods
The synthesis of 2-[(4-Iodophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. The primary synthetic route includes the following steps:
Formation of the hydrazide: This involves the reaction of 4-iodoaniline with acetohydrazide under specific conditions to form 2-[(4-Iodophenyl)amino]acetohydrazide.
Condensation reaction: The hydrazide is then reacted with 3-methoxybenzaldehyde in the presence of a suitable catalyst to form the final product.
Chemical Reactions Analysis
2-[(4-Iodophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Iodophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-[(4-Iodophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the unique structure of the compound, which allows it to form stable complexes with its targets .
Comparison with Similar Compounds
2-[(4-Iodophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[(4-Iodophenyl)amino]acetohydrazide: This compound lacks the methoxyphenyl group, making it less versatile in certain applications.
N’-[(E)-(2-Hydroxyphenyl)methylene]-2-[(4-iodophenyl)amino]acetohydrazide: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, which can affect its reactivity and binding properties.
The uniqueness of 2-[(4-Iodophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide lies in its specific structure, which provides distinct advantages in various research applications.
Properties
Molecular Formula |
C16H16IN3O2 |
---|---|
Molecular Weight |
409.22 g/mol |
IUPAC Name |
2-(4-iodoanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16IN3O2/c1-22-15-4-2-3-12(9-15)10-19-20-16(21)11-18-14-7-5-13(17)6-8-14/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+ |
InChI Key |
RUTCKNVWPCYTFH-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CNC2=CC=C(C=C2)I |
Origin of Product |
United States |
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